2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide
Description
This compound features a 2,6-dimethoxybenzamide core linked to a 1,2-oxazole moiety substituted at position 3 with a branched 2-methylpentadecan-2-yl chain. The extended alkyl chain distinguishes it from shorter-chain analogs, influencing lipophilicity, bioavailability, and environmental persistence .
Properties
CAS No. |
82558-67-6 |
|---|---|
Molecular Formula |
C28H44N2O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[3-(2-methylpentadecan-2-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C28H44N2O4/c1-6-7-8-9-10-11-12-13-14-15-16-20-28(2,3)24-21-25(34-30-24)29-27(31)26-22(32-4)18-17-19-23(26)33-5/h17-19,21H,6-16,20H2,1-5H3,(H,29,31) |
InChI Key |
GHANTNAQVYNLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-(3-(2-methylpentadecan-2-yl)isoxazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Benzamide Core: : The synthesis begins with the preparation of the benzamide core. Benzoic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid to form methyl benzoate. This intermediate is then converted to the corresponding benzamide by reaction with ammonia or an amine.
-
Introduction of Dimethoxy Groups: : The benzamide core is then subjected to methoxylation reactions to introduce the dimethoxy groups at the 2 and 6 positions. This can be achieved using methanol and a suitable catalyst under reflux conditions.
-
Formation of the Isoxazole Ring: : The next step involves the formation of the isoxazole ring. This can be accomplished by reacting the dimethoxybenzamide with hydroxylamine hydrochloride and a base, such as sodium acetate, to form the isoxazole ring.
-
Attachment of the 2-Methylpentadecan-2-yl Group: : The final step involves the introduction of the 2-methylpentadecan-2-yl group to the isoxazole ring. This can be achieved through a Friedel-Crafts alkylation reaction using the appropriate alkyl halide and a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of 2,6-Dimethoxy-N-(3-(2-methylpentadecan-2-yl)isoxazol-5-yl)benzamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(3-(2-methylpentadecan-2-yl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
-
Substitution: : The compound can undergo substitution reactions, particularly at the dimethoxy groups, using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or isoxazoles.
Scientific Research Applications
2,6-Dimethoxy-N-(3-(2-methylpentadecan-2-yl)isoxazol-5-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-N-(3-(2-methylpentadecan-2-yl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit chitin synthesis in insects by binding to chitin synthase enzymes, thereby disrupting the formation of chitin, an essential component of the insect exoskeleton . This inhibition leads to the death of the insect, making the compound a potential insecticide.
Comparison with Similar Compounds
Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide)
Structural Differences :
- Alkyl Substituent : Isoxaben has a shorter branched chain (1-ethyl-1-methylpropyl, C5) compared to the target compound’s 2-methylpentadecan-2-yl (C16) group .
- Molecular Weight : Isoxaben: 332.39 g/mol; Target compound: Estimated ~480 g/mol (based on C18H24N2O4 for Isoxaben vs. C32H52N2O4 for the target).
Functional Implications :
Regulatory Status :
2,6-Dimethoxy-N-(3-(4-Substituted Phenyl)isoxazol-5-yl)benzamide Derivatives
Structural Differences :
Functional Implications :
- Chitin Synthesis Inhibition : A QSAR study demonstrated that electron-withdrawing substituents on the phenyl ring enhance anti-chitin synthesis activity. The target compound’s alkyl chain may prioritize lipophilicity over electronic effects, suggesting divergent mechanisms .
- Solubility : Aromatic substituents improve crystallinity and aqueous stability compared to bulky alkyl chains .
Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
Structural Differences :
Functional Implications :
- Herbicidal Activity: Diflufenican inhibits carotenoid biosynthesis, a different target than Isoxaben’s cellulose inhibition. The target compound’s mode of action remains uncharacterized but may align with cellulose disruption due to structural similarity to Isoxaben .
Physicochemical Properties
| Property | Target Compound | Isoxaben | Diflufenican |
|---|---|---|---|
| Molecular Weight (g/mol) | ~480 | 332.39 | 394.29 |
| LogP (Predicted) | ~8.5 (highly lipophilic) | 3.8 | 4.2 |
| Water Solubility | Low | 0.33 mg/L (20°C) | 0.05 mg/L (20°C) |
Application and Environmental Considerations
- Target Compound: Potential use as a herbicide with extended soil persistence due to lipophilicity. Requires toxicity studies to address bioaccumulation risks.
- Isoxaben : Widely used in horticulture with established safety profiles; the target compound’s longer chain may necessitate revised application guidelines .
Biological Activity
2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, as well as structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzamide moiety substituted with methoxy groups and an oxazole ring. Its molecular formula is , with a molecular weight of approximately 345.48 g/mol.
Antimicrobial Activity
Research indicates that derivatives of benzamide compounds often exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:
- Gram-positive bacteria : Exhibited selective antibacterial activity.
- Gram-negative bacteria : Generally less effective compared to Gram-positive strains.
In a study involving similar benzamide derivatives, it was found that certain substitutions on the oxazole ring enhanced antibacterial efficacy against Bacillus subtilis and Staphylococcus aureus while showing lower activity against Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Staphylococcus aureus | 64 µg/mL |
| Escherichia coli | >128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines:
- Breast Cancer : The compound showed cytotoxic effects on MCF-7 and MDA-MB-231 cells.
- Lung Cancer : A549 cells exhibited sensitivity to the compound.
A structure-activity relationship analysis indicated that modifications to the oxazole ring could potentiate its anticancer effects. For instance, compounds with electron-donating groups on the aromatic ring displayed enhanced cytotoxicity compared to those with electron-withdrawing groups .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| MDA-MB-231 | 12 |
| A549 | 18 |
Case Studies
- Antimicrobial Screening : A comprehensive screening of 41 benzoxazole derivatives revealed that those structurally similar to the target compound exhibited selective action against Gram-positive bacteria while being less effective against Gram-negative strains. This suggests a potential for further development in antibacterial therapies .
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that modifications to the benzamide structure significantly influenced cytotoxicity profiles across various cancer types. For example, introducing methoxy groups at specific positions increased the potency against breast and lung cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis of the compound reveals critical insights into how structural modifications impact biological activity:
- Substituents on the Oxazole Ring : The presence of alkyl groups enhances lipophilicity, potentially improving cell membrane permeability.
- Methoxy Groups : These groups appear to play a crucial role in enhancing both antimicrobial and anticancer activities by influencing electronic properties and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
